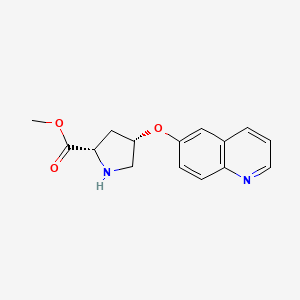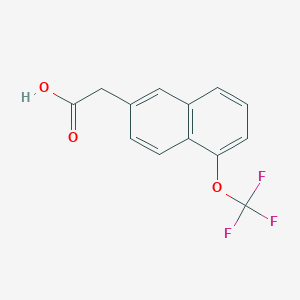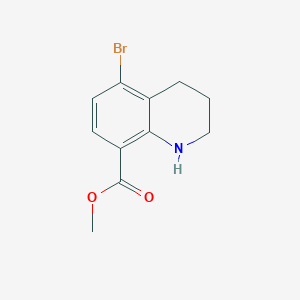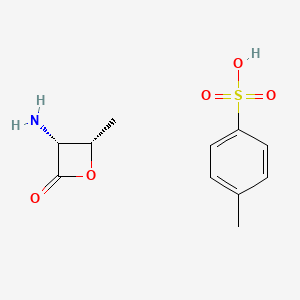
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is a chemical compound that belongs to the class of azepane derivatives. It is characterized by the presence of a seven-membered azepane ring substituted with a 4-chloro-2-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted azepane derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its potential as an inhibitor or modulator of biological pathways.
Industrial Applications: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Detailed studies are required to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)azepane hydrochloride
- 2-(4-Chloro-2-hydroxyphenyl)azepane hydrochloride
- 2-(4-Chloro-2-ethoxyphenyl)azepane hydrochloride
Uniqueness
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties.
Propiedades
Fórmula molecular |
C13H19Cl2NO |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methoxyphenyl)azepane;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-9-10(14)6-7-11(13)12-5-3-2-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H |
Clave InChI |
FXQFOBMFZTZVMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C2CCCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)



![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)
![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)







